Teflubenzuron
Overview
Description
Teflubenzuron is a benzoylurea insecticide known for its role as a chitin synthesis inhibitor. It is primarily used to control a variety of insect pests, including the fall armyworm (Spodoptera frugiperda), codling moth (Laspeyresia pomonella), and various caterpillars. This compound is effective in disrupting the chitin deposition in the insect cuticle, leading to the inhibition of moulting and ultimately causing the death of the insect .
Mechanism of Action
Target of Action
Teflubenzuron, a benzoylurea insecticide, primarily targets the chitin synthesis process in insects . Chitin, a key component of the insect exoskeleton, is crucial for maintaining the structural integrity of the insect’s body. This compound is active against a range of insects including codling moth, leafminers, whiteflies, and caterpillars .
Mode of Action
This compound acts as an inhibitor of chitin biosynthesis affecting CHS1 . It interferes with the moulting process of insects, disrupting chitin deposition in the insect cuticle after ingestion . This interaction with its targets leads to the inability of the insect to form a proper exoskeleton during growth, resulting in the insect’s death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the chitin synthesis pathway. By inhibiting chitin synthesis, this compound disrupts the normal growth and development of insects. This leads to downstream effects such as impaired moulting and ultimately, the death of the insect .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are crucial for its bioavailability. After ingestion, approximately 20% of this compound is absorbed, based on urinary and biliary excretion . Peak plasma concentrations are reached within 1–2 hours post-dosing . More than 90% of this compound is excreted via feces within the first 24 hours of dosing, most of which is unchanged compound . These properties influence the bioavailability and efficacy of this compound in its target organisms.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of chitin synthesis. This leads to a range of effects from reduced foliage consumption and slower growth, to death during larval-larval molting, larval-pupal ecdysis, or adult emergence . The resistance of certain strains to this compound has been characterized as polygenic, autosomal, and incompletely recessive .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s potential for particle-bound transport is considered medium . Furthermore, this compound has been detected in marine sediments and benthic macrofauna collected at aquaculture sites, indicating its persistence in the environment . These environmental factors can influence the distribution, persistence, and overall effectiveness of this compound in controlling target insect populations.
Future Directions
Further studies are needed to fully understand the ecological impacts of Teflubenzuron in the marine environment, with the potential for lethal and sub-lethal effects to occur in non-target organisms following chronic exposures . There is also a need to expand the knowledge on the resistance mechanisms and potential molecular markers that detect resistant alleles .
Preparation Methods
The synthesis of teflubenzuron involves several steps:
Reaction of 2,6-difluorobenzamide with oxalyl chloride:
Reaction of 2-chloro-5-aminophenol with potassium carbonate in toluene: This step produces a compound referred to as formula II.
Reaction of formula I and formula II under catalytic conditions: This step results in the formation of formula III.
Reaction of formula III with 2,3-dichloro-5-trifluoromethylpyridine: This final step yields this compound.
Chemical Reactions Analysis
Teflubenzuron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions often involve the replacement of halogen atoms with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound .
Scientific Research Applications
Teflubenzuron has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study chitin synthesis inhibition and the development of new insecticides.
Biology: this compound is employed in studies related to insect physiology and the mechanisms of insecticide resistance.
Medicine: Research is ongoing to explore its potential use in controlling parasitic infections in humans and animals.
Industry: This compound is widely used in agriculture to protect crops from insect pests and in aquaculture to control sea lice infestations
Comparison with Similar Compounds
Teflubenzuron is part of the benzoylurea class of insecticides, which includes similar compounds such as diflubenzuron, lufenuron, and novaluron. These compounds share a common mechanism of action as chitin synthesis inhibitors but differ in their specific chemical structures and spectrum of activity. This compound is unique in its high efficacy against a broad range of insect pests and its relatively low non-target effects .
Similar Compounds
- Diflubenzuron
- Lufenuron
- Novaluron
- Chlorfluazuron
Properties
IUPAC Name |
N-[(3,5-dichloro-2,4-difluorophenyl)carbamoyl]-2,6-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F4N2O2/c15-5-4-8(12(20)10(16)11(5)19)21-14(24)22-13(23)9-6(17)2-1-3-7(9)18/h1-4H,(H2,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDWRQLODFKPEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2F)Cl)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042440 | |
Record name | Teflubenzuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83121-18-0 | |
Record name | Teflubenzuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83121-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Teflubenzuron [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083121180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 83121-18-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367306 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Teflubenzuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEFLUBENZURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS9P57VL74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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Feasible Synthetic Routes
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